molecular formula C11H13BrOS B13194129 3-(2-Bromophenyl)thian-3-ol

3-(2-Bromophenyl)thian-3-ol

Cat. No.: B13194129
M. Wt: 273.19 g/mol
InChI Key: GSQBUSYRMSVAKU-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)thian-3-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a thian-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)thian-3-ol typically involves the bromination of phenylthian-3-ol. One common method includes the reaction of phenylthian-3-ol with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of phenylthian-3-ol.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylthian-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)thian-3-ol has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)thian-3-ol largely depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

    2-Bromophenol: Similar in structure but lacks the thian-3-ol moiety.

    Phenylthian-3-ol: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    Bromothian-3-ol Derivatives: Compounds with different substituents on the thian-3-ol ring.

Uniqueness: 3-(2-Bromophenyl)thian-3-ol is unique due to the presence of both a bromine atom and a thian-3-ol moiety, which imparts distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(2-bromophenyl)thian-3-ol

InChI

InChI=1S/C11H13BrOS/c12-10-5-2-1-4-9(10)11(13)6-3-7-14-8-11/h1-2,4-5,13H,3,6-8H2

InChI Key

GSQBUSYRMSVAKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC=CC=C2Br)O

Origin of Product

United States

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